5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.
Addition of the cyanoethylthio group: This step involves the nucleophilic substitution reaction where a cyanoethylthio group is introduced to the phenyl ring.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from the reduction of the cyano group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Indole derivatives: Known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a cyanoethylthio group and a chlorine atom, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHXKLXTHTWDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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